

Methyl 5-hydroxypentanoate (CAS: 14273-92-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **Methyl 5-hydroxypentanoate** (CAS: 14273-92-8), a versatile chemical intermediate. It details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the fields of polymer chemistry and drug development. This guide is intended to serve as a foundational resource, incorporating detailed experimental protocols and visual workflows to support advanced research and application.

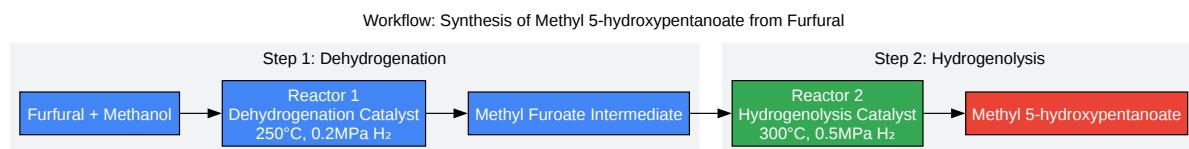
Core Physicochemical and Identification Data

Methyl 5-hydroxypentanoate is a chiral, liquid-phase solvent that appears as a colorless to pale yellow liquid.^[1] Its bifunctional nature, containing both a hydroxyl group and a methyl ester, makes it a valuable building block in organic synthesis.^[1]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₆H₁₂O₃	[2] [3] [4] [5]
Molecular Weight	132.16 g/mol	[3] [4] [5] [6]
Physical Form	Liquid (at 20°C)	[2] [3]
Density	1.02 g/cm ³	[3]
Boiling Point	178.43 °C (estimated at 760 mmHg)	[6] [7]
Flash Point	64.90 °C (149.00 °F) (estimated)	[6] [7]
Vapor Pressure	0.297 mmHg at 25.00 °C (estimated)	[6] [7]
Refractive Index	1.42	[3]
logP (o/w)	0.068 (estimated)	[6] [7]

| Water Solubility | 1.377e+005 mg/L at 25 °C (estimated) |[\[7\]](#) |


Table 2: Chemical Identifiers

Identifier	Value
CAS Number	14273-92-8
IUPAC Name	methyl 5-hydroxypentanoate
InChI	InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3
InChIKey	JYXTZNBQHSHEKP-UHFFFAOYSA-N

| SMILES | COC(=O)CCCCO |

Synthesis from Renewable Resources: A Sustainable Approach

A notable and sustainable method for preparing **Methyl 5-hydroxypentanoate** utilizes furfural, a derivative of biomass.[8][9] This two-step process avoids petroleum-based feedstocks and enhances the green profile of subsequent products.[8] The method first involves the conversion of furfural to methyl furoate, followed by hydrogenolysis to yield the target compound.[9]

[Click to download full resolution via product page](#)

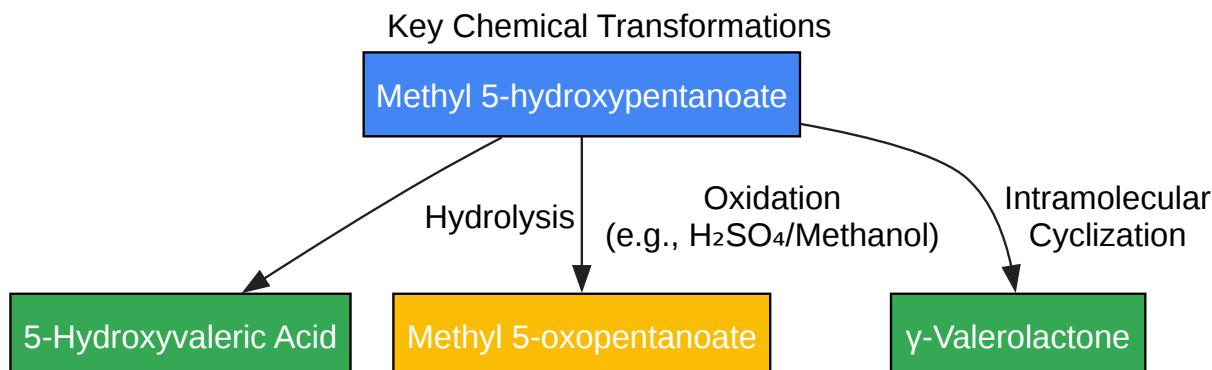
Fig 1. Two-step synthesis from furfural.

Experimental Protocol: Two-Step Synthesis from Furfural

This protocol is adapted from methodologies described in patent literature for the conversion of furfural to **Methyl 5-hydroxypentanoate**.[8][9]

A. Catalyst Preparation:

- **Dehydrogenation Catalyst:** Prepare a 10 wt% aqueous solution of ruthenium chloride. Add a carrier powder (e.g., activated carbon) and stir to mix evenly. Impregnate at room temperature for 12 hours. Dry the mixture in an oven at 120°C for 12 hours. If the carrier is not activated carbon, calcine at 500°C for 4 hours. Form the resulting powder into tablets.[8]
- **Hydrogenolysis Catalyst:** Using a step-by-step equal-volume impregnation method, add a 10 wt% solution of the active component's soluble salt (e.g., copper and lanthanum nitrates) to a carrier (e.g., Al₂O₃). Stir evenly and impregnate at room temperature for 12 hours. Dry in an


oven at 120°C for 12 hours, followed by calcination in air at 500°C for 3 hours to obtain the catalyst precursor powder, which is then formed into tablets.[8]

B. Reaction Procedure:

- Reactor Setup: Utilize two sequential stainless steel tube reactors (e.g., 20mm inner diameter, 1000mm length).[8]
- Catalyst Loading and Reduction:
 - Load 50g of the dehydrogenation catalyst into the first reactor. Reduce the catalyst in situ at 250°C under 0.2 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]
 - Load 50g of the hydrogenolysis catalyst into the second reactor. Reduce this catalyst in situ at 300°C under 0.5 MPa of H₂ flowing at 1.5 L/min for 4 hours.[8]
- Step 1 - Dehydrogenation: Introduce a feed of furfural, methanol, and water into the first reactor. The reaction liquid containing methyl furoate is collected at the outlet.[8][9]
- Step 2 - Hydrogenolysis: The reaction liquid from the first step is fed along with hydrogen into the second reactor to undergo hydrogenolysis, yielding a final reaction liquid containing **Methyl 5-hydroxypentanoate**.[8][9]
- Purification: The final product can be purified from the reaction mixture using standard laboratory techniques such as distillation.

Chemical Reactivity and Transformations

The dual functionality of **Methyl 5-hydroxypentanoate** allows it to serve as a precursor to several important chemical compounds. It is used in the synthesis of levulinic acid and butyrolactone.[1] Under acidic conditions, it can be oxidized to methyl 5-oxopentanoate.[1]

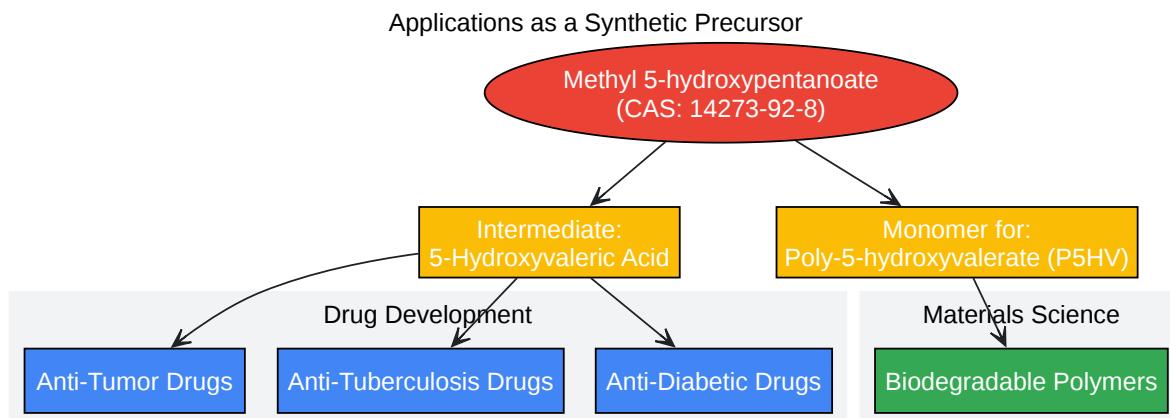

[Click to download full resolution via product page](#)

Fig 2. Reactions of **Methyl 5-hydroxypentanoate**.

Applications in Drug Development and Materials Science

Methyl 5-hydroxypentanoate is a crucial intermediate in both pharmaceutical and materials science sectors. Its primary value lies in its role as a monomer and a precursor to other synthetically important molecules.

- **Pharmaceutical Intermediate:** The hydrolysis of **Methyl 5-hydroxypentanoate** yields 5-hydroxyvaleric acid (CAS: 13392-69-3). This acid is a significant drug synthesis intermediate used as a carbon skeleton in the production of anti-tumor drugs, anti-tuberculosis medications, and treatments for diabetes.[9]
- **Biopolymer Synthesis:** As an important monomer, it is used for the synthesis of poly-5-hydroxyvalerate (P5HV), a type of biodegradable polymer with potential applications in medical devices and environmentally friendly plastics.[8]
- **Fine Chemicals:** It also serves as a building block for producing more complex organic compounds and may find use in the flavor and fragrance industries.[1]

[Click to download full resolution via product page](#)

Fig 3. Role in drug and material synthesis pathways.

Spectroscopic Analysis

Structural elucidation and purity assessment of **Methyl 5-hydroxypentanoate** are typically performed using standard spectroscopic techniques. While detailed spectra are beyond the scope of this guide, ^{13}C NMR data is available for this compound, providing definitive structural confirmation.^[5] Researchers are encouraged to consult spectral databases for reference data, including NMR, HPLC, and LC-MS.^{[10][11]}

Safety and Handling

Methyl 5-hydroxypentanoate should be handled by technically qualified personnel in a research setting.^[3] It is not intended for food, cosmetic, or drug use directly.^[3]

Table 3: GHS Safety Information

Category	Information
Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

| Storage | Store long-term at 2-8°C, sealed in a dry environment.[2][3][10] |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 14273-92-8: metil 5-hidroxipentanoato | CymitQuimica [cymitquimica.com]
- 2. Methyl 5-hydroxypentanoate | 14273-92-8 [sigmaaldrich.com]
- 3. 14273-92-8 Methyl 5-hydroxypentanoate AKSci Z9406 [aksci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pentanoic acid, 5-hydroxy-, methyl ester | C6H12O3 | CID 3014818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 5-hydroxypentanoate, 14273-92-8 [thegoodscentscompany.com]
- 7. methyl 5-hydroxypentanoate, 14273-92-8 [perflavorystorage.com]

- 8. Method for preparing methyl 5-hydroxypentanoate - Eureka | Patsnap
[eureka.patsnap.com]
- 9. CN112441911A - Method for preparing 5-hydroxyvaleric acid - Google Patents
[patents.google.com]
- 10. 14273-92-8|Methyl 5-hydroxypentanoate|BLD Pharm [bldpharm.com]
- 11. 14273-92-8 | Methyl 5-hydroxypentanoate | Alcohols | Ambeed.com [ambeed.com]
- 12. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [Methyl 5-hydroxypentanoate (CAS: 14273-92-8): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032872#methyl-5-hydroxypentanoate-cas-number-14273-92-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com